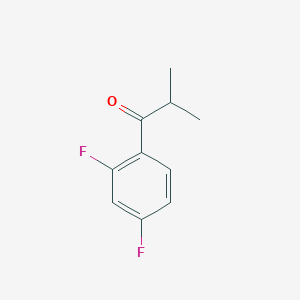

1-(2,4-Difluorophenyl)-2-methylpropan-1-one

Description

1-(2,4-Difluorophenyl)-2-methylpropan-1-one (CAS: CID 19024389) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O and a molecular weight of 184.19 g/mol . Its structure features a 2-methylpropan-1-one group attached to a 2,4-difluorophenyl ring, as depicted in the SMILES string CC(C)C(=O)C1=C(C=C(C=C1)F)F. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of heterocyclic compounds and antifungal agents .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-6(2)10(13)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGINJKLBTZGQJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151856-34-7 | |

| Record name | 1-(2.4-difluorophenyl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable methylating agent. One common method is the Friedel-Crafts acylation reaction, where 2,4-difluorobenzaldehyde reacts with acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

Oxidation: 2,4-Difluorobenzoic acid.

Reduction: 1-(2,4-Difluorophenyl)-2-methylpropan-1-ol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Difluorophenyl)-2-methylpropan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluorophenyl group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Positional Isomerism: The fluorine substituent positions (2,4 vs. 3,4 vs. 2,5) significantly influence physicochemical properties. For example, 1-(2,4-Difluorophenyl)ethanone has a lower molecular weight and boiling point compared to the bulkier 2-methylpropan-1-one derivatives .

- Phase Differences : 1-(3,4-Difluorophenyl)-2-methylpropan-1-one is reported as a liquid under standard storage conditions, whereas the 2,4-difluoro isomer’s phase is unspecified but likely solid due to higher symmetry .

Key Observations :

- Antifungal Relevance: The 2,4-difluorophenyl group is a common motif in antifungal azoles like oteseconazole (MMV1634386), which targets fungal CYP51 enzymes . Derivatives such as 1-(2,4-difluorophenyl)triazole ethanone thiosemicarbazones exhibit activity against Candida albicans and Fusarium spp. .

- Synthetic Utility : The 2-methylpropan-1-one moiety enhances reactivity in nucleophilic additions, as seen in allyltrimethylsilane-based Hosomi-Sakurai reactions .

Genotoxic Impurity Considerations

1-(2,4-Difluorophenyl)-2-methylpropan-1-one is structurally related to genotoxic impurities like 1-(2,4-difluorophenyl)-2-[1,2,4]triazol-1-yl-ethanone (Impurity B), a precursor to the epoxide 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole . These impurities are regulated at thresholds as low as 0.3 μg/g in fluconazole API, necessitating LC-MS/MS-based detection .

Biological Activity

1-(2,4-Difluorophenyl)-2-methylpropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms at the 2 and 4 positions of the phenyl ring significantly influences its chemical properties, making it a subject of interest for various therapeutic applications.

Research indicates that this compound may interact with various enzymes and receptors, influencing metabolic pathways. The fluorine substituents enhance the compound's binding affinity to biological targets, which is crucial for its pharmacological effects. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, suggesting implications in drug metabolism and potential drug-drug interactions.

Enzyme Interaction

Studies have demonstrated that this compound exhibits significant inhibitory activity against cytochrome P450 enzymes. For instance, it was found to inhibit CYP3A4, a key enzyme involved in drug metabolism, which could lead to altered pharmacokinetics of co-administered drugs.

Anti-inflammatory Properties

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In vitro studies indicated that it could modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Analgesic Effects

There is emerging evidence supporting the analgesic potential of this compound. Animal models have shown that it can reduce pain responses, indicating its possible utility in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Cytochrome P450 Inhibition : A detailed study assessed the inhibitory effects of the compound on various cytochrome P450 isoforms. The results showed a significant inhibition of CYP3A4 with an IC50 value indicating moderate potency.

- Anti-inflammatory Activity : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a marked decrease in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into how this compound stands against structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-2-methylpropan-1-one | Para-fluorine substitution | Different binding affinities due to position |

| 2-Amino-1-(2,4-difluorophenyl)-2-methylpropan-1-one | Amino group addition | Potential anti-inflammatory and analgesic properties |

| 2-(2,4-Dichlorophenyl)-2-methylpropan-1-one | Chlorine instead of fluorine | Variability in metabolic stability |

This table illustrates how variations in substituents can affect biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.